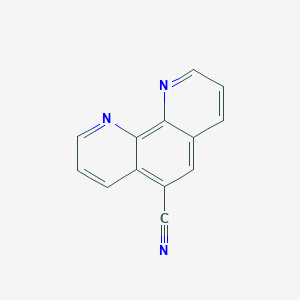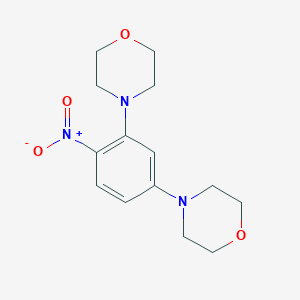
2,4-Dimorpholinonitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimorpholinonitrobenzene is a chemical compound that is derived from reactions involving morpholine and nitrobenzene derivatives. While the specific compound "2,4-Dimorpholinonitrobenzene" is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their reactions. For instance, 1-Chloro-2,4-dimorpholino-5-nitrobenzene is a product of the reaction between 1,2-dichloro-4,5-dinitrobenzene and morpholine, indicating that morpholine can act as a nucleophile in substitution reactions on the aromatic ring .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions where morpholine reacts with a chloro-nitrobenzene derivative. For example, the synthesis of 1-Chloro-2,4-dimorpholino-5-nitrobenzene is a result of such a reaction . Additionally, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . These methods suggest that similar synthetic routes could be employed for the synthesis of 2,4-Dimorpholinonitrobenzene.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dimorpholinonitrobenzene has been determined using techniques such as single-crystal x-ray diffraction. For instance, 1-morpholino-2,4-dinitrobenzene crystallizes in the monoclinic space group P21/n . The structure of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine reveals insights into the geometry of the N-N double bond and the partial delocalization across the triazene moiety . These findings help in understanding the potential molecular structure of 2,4-Dimorpholinonitrobenzene.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can be complex. For example, the reaction between 1,2-dichloro-4,5-dinitrobenzene and morpholine leads to substitution on the aromatic ring . Additionally, the coupling reactions to form azo compounds, as seen in the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, indicate that morpholine can participate in diazo coupling reactions . These reactions provide a basis for understanding the types of chemical reactions that 2,4-Dimorpholinonitrobenzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2,4-Dimorpholinonitrobenzene can be inferred from spectroscopic investigations. UV-visible spectrophotometry and NMR spectroscopy have been used to investigate the structures of similar compounds in solution, such as 1-morpholino-2,4-dinitrobenzene . The photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides information on absorption and emission spectra, which are important for understanding the electronic properties of these compounds . These techniques could be applied to determine the physical and chemical properties of 2,4-Dimorpholinonitrobenzene.
科学的研究の応用
Analytical Methods in Antioxidant Activity
A critical presentation of tests used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, which are based on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in antioxidant analysis or determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Trends in 2,4-D Herbicide Toxicity
A scientometric review on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity, focusing on global research trends, gaps, and future research directions in toxicology and mutagenicity. The review emphasizes the need for more studies on molecular biology and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).
Photocatalytic Degradation of Pollutants
Discussion on the use of TiO2-supported adsorbent materials as enhanced heterogeneous photocatalysts for organic pollutant removal from air and water. This review covers the preparation methods of composite TiO2/adsorbent materials and their performance, highlighting the need for efficient regeneration of adsorbent materials using illumination (MiarAlipour, Friedmann, Scott, & Amal, 2018).
Adsorption Technologies for Environmental Remediation
An overview of the use of activated carbon, synthetic resins, and low-cost natural adsorbents for the removal of phenol and its derivatives from contaminated water. This review compares their removal performance and emphasizes the potential of low-cost adsorbents, such as coal fly ash and red mud, which demonstrate outstanding removal capabilities (Lin & Juang, 2009).
Advanced Synthesis Techniques
A practical pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, is presented. The method involves bromination of 2-fluoroaniline and diazotization with methyl nitrite, highlighting the challenges of large-scale chemical synthesis and the importance of developing cost-effective and safe production methods (Qiu, Gu, Zhang, & Xu, 2009).
Safety And Hazards
特性
IUPAC Name |
4-(3-morpholin-4-yl-4-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-17(19)13-2-1-12(15-3-7-20-8-4-15)11-14(13)16-5-9-21-10-6-16/h1-2,11H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXWNZPLYVFBSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimorpholinonitrobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

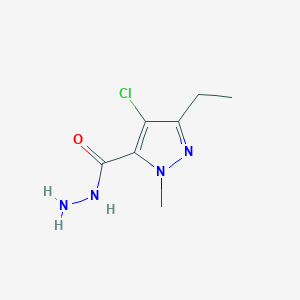
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
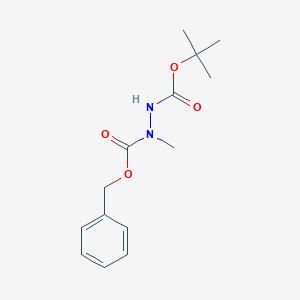
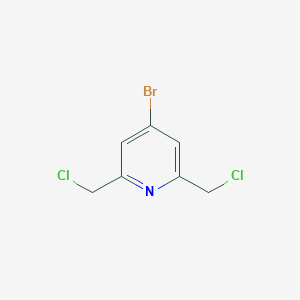
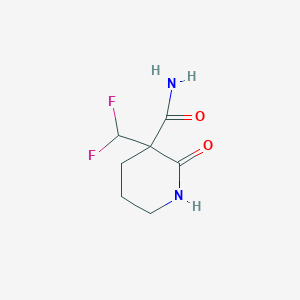
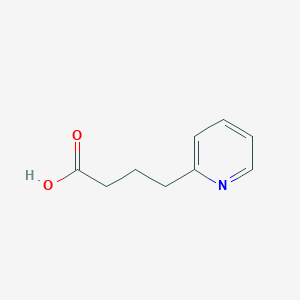
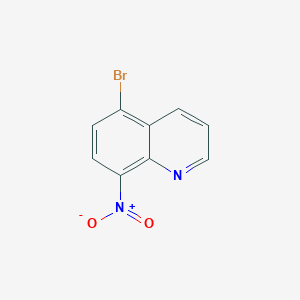
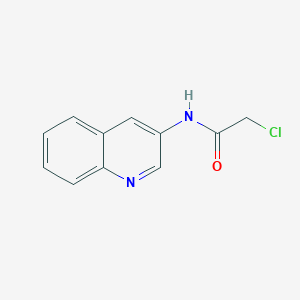
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
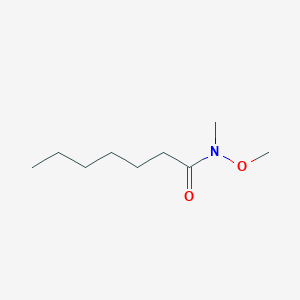
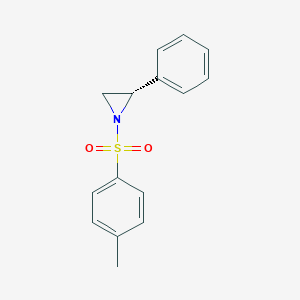
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
